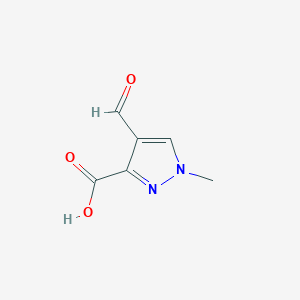![molecular formula C20H21NO4 B2611937 (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid CAS No. 2171283-21-7](/img/structure/B2611937.png)
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound’s structure includes a chiral center, making it optically active and significant in stereochemistry.
Mechanism of Action
Target of Action
It is known that this compound is a type of fmoc amino acid , which are commonly used as coupling agents in peptide synthesis .
Mode of Action
The compound (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid interacts with its targets by acting as a coupling agent in peptide synthesis . This means it facilitates the formation of peptide bonds, which are the links between amino acids that form proteins.
Biochemical Pathways
The compound this compound is involved in the biochemical pathway of peptide synthesis . By acting as a coupling agent, it helps to form peptide bonds, thereby influencing the structure and function of proteins.
Pharmacokinetics
As a type of fmoc amino acid , it is likely to be involved in similar metabolic pathways as other amino acids.
Result of Action
The molecular and cellular effects of the compound this compound’s action are primarily related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences the structure and function of proteins.
Action Environment
The action, efficacy, and stability of the compound this compound can be influenced by various environmental factors. For instance, it is stable at room temperature and has a long shelf-life . .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in peptide synthesis . It acts as a coupling agent, facilitating the formation of peptide bonds between amino acids . The interactions of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid with enzymes and proteins are largely determined by its fluorenylmethyloxycarbonyl (Fmoc) group .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in peptide synthesis . It acts as a coupling agent, facilitating the formation of peptide bonds between amino acids . This process involves binding interactions with biomolecules and can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to be stable at room temperature, with a long shelf-life . Over time, it continues to function effectively as a coupling agent in peptide synthesis .
Metabolic Pathways
Given its role in peptide synthesis, it is likely that it interacts with enzymes involved in this process .
Subcellular Localization
Given its role in peptide synthesis, it is likely that it is found in areas of the cell where protein synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, usually an amino acid, is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Protected Amino Acid: The reaction mixture is stirred at room temperature, and the product is purified using techniques such as recrystallization or chromatography.
Introduction of the Side Chain: The side chain is introduced through a series of reactions, including alkylation or acylation, depending on the desired structure.
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in halogenated or nitrated derivatives.
Scientific Research Applications
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is utilized in studying enzyme-substrate interactions and protein folding mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-({[(tert-Butoxy)carbonyl]amino}-3-methylbutanoic acid): Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-ethylbutanoic acid: Differs by having an ethyl group instead of a methyl group on the side chain.
(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid: Contains a phenyl group on the side chain, adding aromaticity.
Uniqueness
The uniqueness of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid lies in its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for selective reactions and modifications, making it a valuable tool in peptide synthesis and other chemical processes.
Properties
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMOICNHNBVMZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-benzyl-2-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B2611855.png)




![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)
![2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2611870.png)
![N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide](/img/structure/B2611871.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2611872.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2611873.png)

![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/new.no-structure.jpg)
